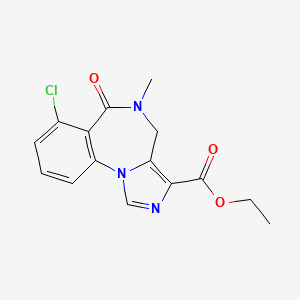

Sarmazenil

Description

Properties

IUPAC Name |

ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBAFQWNWJTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229281 | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78771-13-8 | |

| Record name | Sarmazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmazenil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Sarmazenil on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmazenil (Ro15-3505) is a benzodiazepine derivative that acts as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepine agonists which enhance the effect of GABA, leading to sedative and anxiolytic effects, this compound reduces the basal activity of the GABA-A receptor, resulting in proconvulsive and anxiogenic properties.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, including its binding characteristics, functional effects on GABA-A receptor subtypes, and detailed experimental protocols for its characterization.

Introduction to this compound and GABA-A Receptors

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The GABA-A receptor is a pentameric complex composed of various subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.

This compound interacts with the benzodiazepine binding site located at the interface of the α and γ subunits. Ligands that bind to this site can modulate the receptor's function in a graded manner, from full agonism to full inverse agonism. This compound occupies a position on this spectrum as a partial inverse agonist, meaning it reduces the constitutive activity of the GABA-A receptor but to a lesser extent than a full inverse agonist.[1][2][3]

Binding Affinity of this compound at GABA-A Receptor Subtypes

The binding affinity of this compound for different GABA-A receptor subtypes is a critical determinant of its pharmacological profile. Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) of this compound at various receptor subtypes. These assays typically involve the displacement of a radiolabeled ligand, such as [3H]flumazenil, from the benzodiazepine binding site by increasing concentrations of this compound.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human GABA-A Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - this compound (Hypothetical) | Reference |

| α1β2γ2 | [3H]flumazenil | HEK293 cells | Data not available | |

| α2β2γ2 | [3H]flumazenil | HEK293 cells | Data not available | |

| α3β2γ2 | [3H]flumazenil | HEK293 cells | Data not available | |

| α5β2γ2 | [3H]flumazenil | HEK293 cells | Data not available |

Note: Specific experimental data for this compound's Ki values across different subtypes were not found in the provided search results. The table is structured to present such data once available.

Functional Effects of this compound on GABA-A Receptor Activity

The functional consequence of this compound binding to the GABA-A receptor is a reduction in the GABA-evoked chloride current. This is characteristic of an inverse agonist. Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) assay in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific GABA-A receptor subtypes, are used to quantify these effects.

As a partial inverse agonist, this compound is expected to have a maximal inhibitory effect that is lower than that of a full inverse agonist. The potency of this effect is determined by the half-maximal inhibitory concentration (IC50), and the efficacy is represented by the maximal inhibition of the GABA-induced current.

Table 2: Hypothetical Functional Efficacy of this compound at Human GABA-A Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value (this compound - Hypothetical) | Reference |

| α1β2γ2 | TEVC | IC50 | Data not available | |

| Max. Inhibition (%) | Data not available | |||

| α2β2γ2 | TEVC | IC50 | Data not available | |

| Max. Inhibition (%) | Data not available | |||

| α3β2γ2 | TEVC | IC50 | Data not available | |

| Max. Inhibition (%) | Data not available | |||

| α5β2γ2 | TEVC | IC50 | Data not available | |

| Max. Inhibition (%) | Data not available |

Note: Specific experimental data for this compound's functional efficacy at different subtypes were not found in the provided search results. The table is structured to present such data once available.

Signaling Pathway and Mechanism of Action

This compound, by acting as a partial inverse agonist at the benzodiazepine site, allosterically modulates the GABA-A receptor, leading to a decrease in the receptor's response to GABA. This is in contrast to benzodiazepine agonists, which are positive allosteric modulators (PAMs) that enhance the GABA response.

Caption: this compound's signaling pathway at the GABA-A receptor.

Experimental Protocols

Radioligand Binding Assay (Displacement of [3H]flumazenil)

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes.

Workflow Diagram:

Caption: Workflow for a radioligand displacement assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells transiently or stably expressing the desired human GABA-A receptor subunit combination (e.g., α1β2γ2).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of [3H]flumazenil (e.g., 1-2 nM).

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle.

-

For determination of non-specific binding, a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM diazepam or flumazenil).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol describes the methodology to assess the functional effects of this compound on GABA-evoked currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Workflow Diagram:

Caption: Workflow for a two-electrode voltage-clamp experiment.

Detailed Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Prepare cRNAs for the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2) by in vitro transcription.

-

Inject a mixture of the cRNAs into the oocytes.

-

Incubate the injected oocytes in a suitable medium for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes filled with KCl (3 M), one for voltage recording and one for current injection.

-

Clamp the membrane potential of the oocyte at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Drug Application and Data Acquisition:

-

Determine the concentration of GABA that elicits a submaximal current (e.g., EC10-EC20) by applying increasing concentrations of GABA.

-

Apply the EC10-EC20 concentration of GABA to obtain a control response.

-

After a washout period, co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the peak amplitude of the inward chloride current in the presence of each concentration of this compound.

-

Ensure complete washout of this compound between applications.

-

-

Data Analysis:

-

Express the current amplitude in the presence of this compound as a percentage of the control GABA response.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a concentration-response curve to determine the IC50 and the maximal percentage of inhibition.

-

Conclusion

This compound acts as a partial inverse agonist at the benzodiazepine binding site of GABA-A receptors, leading to a reduction in GABAergic neurotransmission. This mechanism of action underlies its observed proconvulsive and anxiogenic effects and its ability to reverse benzodiazepine-induced sedation. A thorough characterization of its binding affinity and functional efficacy at different GABA-A receptor subtypes is crucial for understanding its complete pharmacological profile and for guiding the development of novel subtype-selective modulators with improved therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

- 1. This compound-precipitated withdrawal: a reliable method for assessing dependence liability of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular structure and stereoelectronic properties of this compound--a weak inverse agonist at the omega modulatory sites (benzodiazepine receptors): comparison with bretazenil and flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarmazenil: A Technical Guide to its Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmazenil (Ro15-3505) is a well-characterized imidazobenzodiazepine that acts as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor[1]. Unlike benzodiazepine agonists which enhance GABAergic neurotransmission, leading to sedative and anxiolytic effects, this compound reduces the effect of GABA, which can result in anxiogenic and proconvulsant effects. This unique pharmacological profile has led to its primary application in research as a tool to investigate benzodiazepine receptor function, dependence, and withdrawal. It is also utilized in veterinary medicine to reverse the effects of benzodiazepine-induced anesthesia[1].

This technical guide provides an in-depth overview of the primary research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support its use in a laboratory setting.

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric site located at the interface of the α and γ subunits[2]. As a partial inverse agonist, this compound decreases the frequency of chloride channel opening induced by GABA, thereby reducing the inhibitory tone in the central nervous system. This action is opposite to that of benzodiazepine agonists like diazepam, which increase the channel opening frequency.

Quantitative Data

In Vitro Binding Affinity

| Radioligand | Preparation | IC50 | Reference |

| [3H]diazepam | Rat cerebral cortical membranes | 2.7 nM | [3] |

In Vivo Proconvulsant Effects in Rodents

This compound exhibits proconvulsant, but not convulsant, effects in various rodent models.

| Species | Model | Route of Administration | Dose (mg/kg) | Effect | Reference |

| Mouse | Pentylenetetrazol (PTZ) threshold | IP | 1 - 10 | Significant increase in tonic convulsions | [1] |

| Rat | Isoniazid-induced convulsions | IV | 0.03 - 0.3 | Significant increase in clonic-tonic convulsions | |

| Rat | Isoniazid-induced convulsions | PO | 3 - 10 | Significant increase in clonic-tonic convulsions |

Efficacy in Reversing Benzodiazepine Anesthesia

This compound is used to reverse benzodiazepine-induced anesthesia in veterinary medicine.

| Species | Anesthetic Agent | This compound Dose (mg/kg) | Route of Administration | Outcome | Reference |

| Cheetah | Tiletamine-Zolazepam (TZ) | 0.1 | IM | Significantly shortened anesthesia duration |

Efficacy in Hepatic Encephalopathy Model

This compound has shown efficacy in a canine model of chronic hepatic encephalopathy (HE).

| Parameter | Vehicle | This compound (3 mg/kg IV) | This compound (8 mg/kg IV) | Reference |

| Encephalopathy Grade (pre-injection) | 0.9 ± 0.2 | 0.9 ± 0.2 | 0.7 ± 0.1 | |

| Encephalopathy Grade (post-injection) | No significant change | 0.5 ± 0.1 | 0.3 ± 0.1 | |

| Mean Dominant EEG Frequency (Hz, pre-injection) | 9.1 ± 0.7 | 9.1 ± 0.7 | 8.9 ± 0.5 | |

| Mean Dominant EEG Frequency (Hz, post-injection) | No significant change | 11.1 ± 0.3 | 11.0 ± 0.3 |

Experimental Protocols

This compound-Precipitated Benzodiazepine Withdrawal in Rodents

This protocol is designed to assess the physical dependence liability of benzodiazepine receptor agonists.

Materials:

-

Benzodiazepine agonist (e.g., Diazepam)

-

This compound

-

Vehicle solution

-

Rodents (mice or rats) or non-human primates (e.g., squirrel monkeys)

-

Observation cages

-

Pentylenetetrazol (PTZ) or Isoniazid (for proconvulsant studies)

Procedure:

-

Chronic Treatment: Administer the benzodiazepine agonist or vehicle to different groups of animals daily for a predetermined period (e.g., 11 consecutive days with 30 mg/kg oral diazepam in squirrel monkeys).

-

Withdrawal Period: Terminate the chronic treatment.

-

This compound Challenge: At specific time points after the final dose of the benzodiazepine or vehicle (e.g., 5, 24, and 48 hours), administer a challenge dose of this compound (e.g., 0.25 mg/kg, IV for squirrel monkeys).

-

Behavioral Observation: Immediately following the this compound challenge, place the animals in individual observation cages and record the incidence and severity of withdrawal signs such as tremors, vomiting, and convulsions for a set duration (e.g., 2 hours). A standardized scoring system should be used to quantify the withdrawal severity.

In Vitro Radioligand Binding Assay (General Protocol)

This protocol can be adapted to determine the binding affinity of this compound for GABA-A receptors.

Materials:

-

Rat cerebral cortical membranes (or cell lines expressing specific GABA-A receptor subtypes)

-

[3H]Flumazenil (radioligand)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex or from cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Flumazenil, and varying concentrations of unlabeled this compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like diazepam).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes (General Protocol)

This protocol can be used to characterize the functional effects of this compound on GABA-A receptor-mediated chloride currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA

-

This compound

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96)

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Perfuse the oocyte with a solution containing a specific concentration of GABA to elicit an inward chloride current.

-

This compound Application: Co-apply this compound with GABA to the oocyte and record the change in the GABA-induced current. To determine its effect, apply this compound at various concentrations.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Plot the percentage inhibition or potentiation of the GABA response as a function of this compound concentration to generate a dose-response curve.

Conclusion

This compound is an invaluable research tool for investigating the pharmacology of the benzodiazepine binding site on the GABA-A receptor. Its partial inverse agonist properties make it particularly useful for studying benzodiazepine dependence and withdrawal phenomena. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research to delineate its binding and functional activity across a wider range of GABA-A receptor subtypes will undoubtedly expand its utility in neuroscience research.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Sarmazenil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmazenil (Ro15-3505) is a notable partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details a proposed synthetic pathway, summarizes key physicochemical properties, and outlines relevant experimental protocols for its characterization. Furthermore, it includes visualizations of the synthetic route and its mechanism of action at the GABA-A receptor to facilitate a deeper understanding of this compound.

Introduction

This compound is a compound belonging to the imidazobenzodiazepine class of molecules.[1] Unlike classical benzodiazepines which are positive allosteric modulators of the GABA-A receptor, this compound acts as a partial inverse agonist.[1][2] This means it binds to the benzodiazepine site and induces a conformational change in the receptor that reduces the chloride ion flow below its basal level, leading to effects such as anxiogenesis and convulsions.[1] Its primary clinical application is in veterinary medicine to reverse the sedative effects of benzodiazepine anesthetics.[1] This guide aims to provide a detailed technical resource on the synthesis and chemical characteristics of this compound.

Synthesis of this compound

A proposed synthetic workflow for this compound is outlined below.

Proposed Experimental Protocol

The following is a proposed, multi-step synthesis for this compound based on analogous chemical reactions for similar imidazobenzodiazepines.

Step 1: Synthesis of a 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative

This initial step involves the formation of the core benzodiazepine ring system. A common starting material for this class of compounds is 2-amino-5-chlorobenzophenone.

-

Reaction: 2-amino-5-chlorobenzophenone is reacted with an appropriate amino acid derivative (e.g., the ethyl ester of glycine) in a suitable solvent such as pyridine.

-

Cyclization: The resulting intermediate is then cyclized, often with the aid of a dehydrating agent or by heating, to form the seven-membered diazepine ring.

-

N-Alkylation: The nitrogen at position 1 of the benzodiazepine ring is then methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base to yield the N-methylated intermediate.

Step 2: Imidazole Ring Annulation

The final step is the construction of the fused imidazole ring.

-

Reaction with Ethyl Isocyanoacetate: The N-methylated benzodiazepine intermediate is reacted with ethyl isocyanoacetate in the presence of a strong base, such as potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization and subsequent aromatization to form the imidazole ring, yielding this compound.

-

Purification: The final product is then purified using standard techniques such as column chromatography or recrystallization.

Chemical Properties of this compound

This compound's chemical properties are crucial for its handling, formulation, and analytical characterization.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 7-chloro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate | |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ | |

| Molar Mass | 319.75 g/mol | |

| CAS Number | 78771-13-8 | |

| Appearance | Not specified (likely a crystalline solid) | |

| Melting Point | Not specified | |

| Solubility | Soluble in DMSO | |

| pKa | Not specified |

Stability

Specific stability data for this compound is not extensively reported. However, as a benzodiazepine derivative, its stability is expected to be influenced by factors such as pH, light, and temperature. It is advisable to store this compound in a cool, dark, and dry place. Stock solutions, particularly in solvents like DMSO, should be stored at low temperatures (e.g., -20°C) to minimize degradation.

Experimental Protocols

The following section outlines key experimental protocols for the characterization of this compound.

Benzodiazepine Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.

-

Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the crude synaptic membrane fraction.

-

Binding Reaction: Incubate the synaptic membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) and varying concentrations of this compound.

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters (representing the bound ligand) is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. One study reported an IC50 of 2.7 nM for this compound in displacing [3H]diazepam from rat cerebral cortical membranes.

Electrophysiological Assay for Inverse Agonist Activity

This protocol measures the effect of this compound on GABA-A receptor-mediated ion currents.

-

Cell Preparation: Use a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells) or cultured neurons.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride ion current through the GABA-A receptor channels.

-

Drug Application: Apply a baseline concentration of GABA to elicit a steady-state current. Then, co-apply this compound with GABA and measure the change in the current. An inverse agonist will cause a decrease in the chloride current compared to the current elicited by GABA alone.

-

Data Analysis: Quantify the reduction in the GABA-elicited current in the presence of this compound to determine its efficacy as a partial inverse agonist. In vitro studies have shown that this compound inhibits GABA-induced chloride current.

Assessment of In Vivo Activity (Precipitated Withdrawal Model)

This animal model can be used to assess the in vivo effects of this compound.

-

Chronic Treatment: Administer a benzodiazepine agonist (e.g., diazepam) to animals (e.g., squirrel monkeys) for a prolonged period to induce physical dependence.

-

This compound Challenge: After the chronic treatment period, administer this compound to the animals.

-

Observation: Observe the animals for signs of withdrawal, such as tremors, convulsions, and increased anxiety-like behaviors. The precipitation of withdrawal symptoms confirms the inverse agonist or antagonist activity of this compound at the benzodiazepine receptor.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a partial inverse agonist at the benzodiazepine allosteric site on the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions.

The binding of the inhibitory neurotransmitter GABA to its site on the receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability. Positive allosteric modulators, like classical benzodiazepines, enhance the effect of GABA, increasing chloride influx.

In contrast, this compound, as a partial inverse agonist, binds to the benzodiazepine site and stabilizes a conformation of the receptor that has a lower probability of channel opening, even in the presence of GABA. This results in a chloride ion influx that is below the basal level, leading to a state of increased neuronal excitability.

Conclusion

This compound is a valuable pharmacological tool for studying the GABA-A receptor and holds clinical significance in veterinary medicine. This guide has provided a comprehensive overview of its synthesis, chemical properties, and mechanism of action. The proposed synthetic pathway, summary of physicochemical data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. The visualizations provided aim to enhance the understanding of its chemical synthesis and biological function. Further research to fully elucidate a definitive synthetic protocol and a complete profile of its physical and chemical stability would be beneficial to the scientific community.

References

Sarmazenil: A Technical Guide to its Function as a Partial Inverse Agonist of Benzodiazepine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmazenil (Ro15-3505) is a notable pharmacological agent belonging to the imidazobenzodiazepine class, recognized for its distinct action as a partial inverse agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepine agonists that enhance GABAergic inhibition, this compound reduces the constitutive activity of the GABA-A receptor, leading to effects such as anxiogenesis and convulsions in preclinical models.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available (though limited) pharmacological data, and detailed experimental protocols relevant to its study. This document is intended to serve as a resource for researchers in neuroscience and drug development investigating the complexities of GABA-A receptor modulation.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of compounds, including benzodiazepines. These ligands can be classified based on their intrinsic efficacy: agonists enhance the receptor's response to GABA, antagonists block the effects of both agonists and inverse agonists, and inverse agonists reduce the receptor's constitutive activity, producing effects opposite to those of agonists.

This compound is distinguished as a partial inverse agonist, indicating that it reduces the baseline chloride conductance of the GABA-A receptor, but to a lesser extent than a full inverse agonist.[1] This property makes it a valuable tool for probing the physiological and pathological roles of the GABA-A receptor system. It has been investigated for its potential to reverse benzodiazepine-induced sedation and has found a niche in veterinary medicine for this purpose.

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site, an allosteric modulatory site located at the interface of the α and γ subunits of the GABA-A receptor. As a partial inverse agonist, this compound is thought to stabilize a conformational state of the receptor that is less permeable to chloride ions than the basal state. This reduction in chloride influx leads to a decrease in neuronal hyperpolarization and, consequently, an increase in neuronal excitability.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a conformational change that reduces the channel's basal chloride ion influx. This modulation of ion flow has downstream consequences on intracellular signaling cascades. While the specific downstream effects of this compound are not extensively detailed in publicly available literature, the general pathway for GABA-A receptor modulation involves changes in intracellular chloride concentration, which can influence calcium influx and subsequently protein kinase activity.

Figure 1: Signaling pathway of this compound as a partial inverse agonist at the GABA-A receptor.

Quantitative Data

Table 1: Binding Affinity (Ki) of this compound at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Reference |

| α1β2γ2 | Data not available | [3H]Flumazenil | |

| α2β2γ2 | Data not available | [3H]Flumazenil | |

| α3β2γ2 | Data not available | [3H]Flumazenil | |

| α5β2γ2 | Data not available | [3H]Flumazenil |

Table 2: Potency (IC50/EC50) of this compound at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| α1β2γ2 | Electrophysiology | IC50 (GABA antagonism) | Data not available | |

| α2β2γ2 | Electrophysiology | IC50 (GABA antagonism) | Data not available | |

| α3β2γ2 | Electrophysiology | IC50 (GABA antagonism) | Data not available | |

| α5β2γ2 | Electrophysiology | IC50 (GABA antagonism) | Data not available |

Table 3: Intrinsic Efficacy of this compound

| Parameter | Method | Value | Reference |

| Maximal inhibition of GABA-stimulated Cl- influx | Chloride Flux Assay | Data not available | |

| Emax (relative to full inverse agonist) | Electrophysiology | Data not available |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize benzodiazepine receptor ligands like this compound. These protocols are intended as a starting point and should be optimized for specific laboratory conditions and research questions.

Radioligand Binding Assay ([3H]Flumazenil Displacement)

This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on GABA-A receptors.

Workflow:

Figure 2: Workflow for a [3H]Flumazenil displacement binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]Flumazenil (typically near its Kd), and a range of concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of a non-labeled BZD ligand (e.g., diazepam).

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This technique is used to measure the functional effects of this compound on GABA-A receptor-mediated ion currents.

Workflow:

Figure 3: Workflow for electrophysiological characterization of this compound.

Detailed Methodology (Whole-Cell Patch Clamp):

-

Cell Preparation:

-

Culture cells (e.g., HEK293) expressing the desired GABA-A receptor subtype on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

Pull recording pipettes from borosilicate glass and fill with an internal solution (e.g., containing KCl, MgCl2, EGTA, and HEPES, pH 7.2).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the resulting changes in the amplitude of the GABA-evoked chloride current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of this compound.

-

Plot the percentage inhibition of the GABA-evoked current against the logarithm of the this compound concentration.

-

Fit the data to determine the IC50 value.

-

The maximal inhibition achieved at saturating concentrations of this compound provides a measure of its negative intrinsic efficacy.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the nuanced roles of the GABA-A receptor system. Its partial inverse agonist activity provides a unique mechanism for modulating neuronal inhibition. While a comprehensive quantitative dataset on its interaction with various GABA-A receptor subtypes is not fully available in the public domain, the experimental protocols outlined in this guide provide a clear path for researchers to undertake a thorough characterization of this compound and similar compounds. Further research to populate the data tables presented herein will be invaluable for a more complete understanding of its pharmacological profile and for the development of novel therapeutics targeting the benzodiazepine binding site.

References

In-Vitro Characterization of Sarmazenil Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmazenil (Ro15-3505) is a notable pharmacological tool and a compound of interest in neuroscience research, acting as a partial inverse agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity. While specific quantitative binding data for this compound across various GABA-A receptor subtypes are not extensively available in the public domain, this document outlines the established experimental protocols for such characterization. It further presents illustrative data from closely related compounds to provide a comparative context. Detailed methodologies for key experiments, including radioligand binding assays and electrophysiological studies, are described to facilitate the design and execution of similar research. Additionally, this guide employs visualizations to delineate the relevant signaling pathways and experimental workflows, offering a comprehensive resource for professionals in drug development and neuroscience.

Introduction to this compound and the GABA-A Receptor

This compound is a benzodiazepine derivative that exhibits partial inverse agonist properties at the GABA-A receptor's benzodiazepine binding site. Unlike benzodiazepine agonists which enhance the effect of GABA, inverse agonists reduce the constitutive activity of the receptor, thereby decreasing the influx of chloride ions and leading to a state of reduced neuronal inhibition or even increased excitability.[1][2] This action makes this compound a valuable tool for studying the physiological and pathological roles of the GABAergic system.

Quantitative Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While this compound is known to bind with high affinity to the benzodiazepine site, a comprehensive, publicly available dataset detailing its Ki values across different α-subunit-containing GABA-A receptor subtypes is scarce.

For illustrative purposes, the following table presents hypothetical binding affinity data, which is representative of the type of data generated in such studies. This data is not experimentally verified for this compound and should be considered as a template for presenting actual findings.

| GABA-A Receptor Subtype | Illustrative Ki (nM) |

| α1β2γ2 | 1.5 |

| α2β2γ2 | 1.2 |

| α3β2γ2 | 1.8 |

| α5β2γ2 | 2.5 |

Note: The data in this table is for illustrative purposes only and does not represent published experimental values for this compound.

Experimental Protocols

The in-vitro characterization of this compound's binding affinity and functional activity relies on a suite of well-established experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are a fundamental method for quantifying the affinity of a ligand for a receptor. A typical protocol for a competitive binding assay to determine the Ki of this compound would involve the following steps:

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparations: Cell membranes expressing specific recombinant human or rodent GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine site, such as [3H]-Flumazenil or [3H]-Ro 15-1788.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled BZD site ligand (e.g., 10 µM Diazepam or unlabeled Flumazenil).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots containing the specific GABA-A receptor subtype on ice. Resuspend the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

This compound at various concentrations (typically a serial dilution).

-

Radioligand at a fixed concentration (usually at or below its Kd value).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Initiation of Reaction: Add the prepared membrane suspension to each well to start the binding reaction. The final volume is typically 250-500 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[5]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Experimental workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Electrophysiological assays are crucial for determining the functional activity of a ligand. For this compound, this involves measuring its ability to modulate GABA-induced chloride currents.

Objective: To characterize the functional effect of this compound on GABA-A receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

-

cRNA or cDNA for the desired GABA-A receptor subunits.

-

GABA solution.

-

This compound solution.

-

Recording solution (e.g., Ringer's solution for oocytes).

-

Two-electrode voltage clamp setup.

Protocol:

-

Receptor Expression:

-

Oocytes: Inject Xenopus laevis oocytes with cRNA encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Mammalian Cells: Transfect mammalian cells (e.g., HEK293) with plasmids containing the cDNA for the GABA-A receptor subunits.

-

-

Electrophysiological Recording:

-

Place an oocyte or a cultured cell in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

-

GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

This compound Application: Co-apply this compound with the same concentration of GABA. As a partial inverse agonist, this compound is expected to reduce the amplitude of the GABA-induced current.

-

Data Acquisition and Analysis:

-

Record the changes in the current amplitude in response to GABA and GABA + this compound.

-

Calculate the percentage of inhibition of the GABA-induced current by this compound.

-

To determine the IC50, perform a concentration-response curve by applying various concentrations of this compound.

-

Figure 2: Experimental workflow for two-electrode voltage clamp electrophysiology.

Signaling Pathway of this compound at the GABA-A Receptor

This compound, as a partial inverse agonist, binds to the benzodiazepine site on the GABA-A receptor and reduces the receptor's constitutive activity. This leads to a decrease in the frequency of chloride channel opening, resulting in a reduced influx of Cl- ions. Consequently, the hyperpolarizing effect of GABA is diminished, leading to a state of decreased neuronal inhibition.

Figure 3: Signaling pathway of this compound at the GABA-A receptor.

Conclusion

The in-vitro characterization of this compound's binding affinity and functional profile is essential for understanding its pharmacological effects and for its application as a research tool. While a comprehensive public database of its binding affinities across all GABA-A receptor subtypes is currently limited, the standardized protocols for radioligand binding assays and electrophysiology provide a robust framework for generating such data. This technical guide offers the necessary methodological details and conceptual framework to aid researchers in the investigation of this compound and other benzodiazepine site ligands. Further studies are warranted to fully elucidate the subtype selectivity of this compound and its therapeutic potential.

References

- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Initial In-vivo Studies of Sarmazenil in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmazenil (Ro 15-3505) is a benzodiazepine receptor partial inverse agonist that has been investigated for its potential therapeutic effects in various neurological conditions. Unlike benzodiazepine agonists which enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, inverse agonists produce opposite effects, leading to increased neuronal excitability. This technical guide provides a comprehensive overview of the initial in-vivo studies of this compound in rodent models, focusing on its application in hepatic encephalopathy and cognitive enhancement. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Core Data Presentation

The following tables summarize the quantitative findings from initial in-vivo studies of this compound in rodent and relevant animal models.

Table 1: Efficacy of this compound in a Canine Model of Chronic Hepatic Encephalopathy

| Treatment Group | Dose (mg/kg, i.v.) | Pre-treatment HE Grade (Mean ± SEM) | Post-treatment HE Grade (Mean ± SEM) | Pre-treatment EEG MDF (Hz, Mean ± SEM) | Post-treatment EEG MDF (Hz, Mean ± SEM) |

| This compound | 3 | 0.9 ± 0.2 | 0.5 ± 0.1 | 9.1 ± 0.7 | 11.1 ± 0.3 |

| This compound | 8 | 0.7 ± 0.1 | 0.3 ± 0.1 | 8.9 ± 0.5 | 11.0 ± 0.3 |

| This compound | 15 | No significant effect | No significant effect | No significant effect | No significant effect |

| Flumazenil | 3 | No significant effect | No significant effect | No significant effect | No significant effect |

| Flumazenil | 8 | No significant effect | No significant effect | No significant effect | No significant effect |

| Vehicle | - | No significant effect | No significant effect | No significant effect | No significant effect |

HE: Hepatic Encephalopathy; EEG: Electroencephalogram; MDF: Mean Dominant Frequency. Data from a study in dogs with chronic HE induced by portocaval shunt and partial hepatectomy.

Table 2: Effect of this compound on Motor Activity in a Rat Model of Morphine-Induced Catalepsy

| Treatment Group | Dose (mg/kg) | Effect on Motor Activity |

| This compound (Ro 15-3505) | 10 | No effect on motor inactivity |

| Flumazenil | 10 | No effect on motor inactivity |

| Ro 15-4513 | 10 | No effect on motor inactivity |

| Naloxone | 1 | Completely abolished catalepsy |

This study suggests the specificity of benzodiazepine receptor ligand effects on hepatic encephalopathy models, as they did not reverse opioid-induced motor deficits.

Experimental Protocols

Thioacetamide-Induced Acute Liver Failure in Rats

This model is frequently used to induce hepatic encephalopathy and study the efficacy of potential therapeutic agents like this compound.

Objective: To induce a state of acute liver failure and subsequent hepatic encephalopathy in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Thioacetamide (TAA)

-

Normal saline

-

Gavage needles

-

Animal balance

-

Housing cages with controlled environment (temperature, light/dark cycle)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.

-

TAA Solution Preparation: Dissolve Thioacetamide in normal saline to the desired concentration. A commonly used dosage is 300-350 mg/kg body weight.

-

Induction of Liver Failure:

-

Weigh each rat accurately.

-

Administer the prepared TAA solution via intraperitoneal (i.p.) injection or oral gavage. Some protocols may involve repeated administrations over 2-3 days.

-

-

Monitoring:

-

Closely monitor the animals for clinical signs of hepatic encephalopathy, which can be graded based on a scoring system (e.g., from stage 1: lethargy, to stage 4: coma).

-

Biochemical markers of liver failure (e.g., plasma ammonia, bilirubin, and liver enzymes like ALT and AST) can be measured from blood samples.

-

-

Therapeutic Intervention: Once the desired stage of hepatic encephalopathy is reached, administer this compound or the vehicle control according to the study design (e.g., intravenous, intraperitoneal).

-

Outcome Assessment: Evaluate the effects of the treatment by monitoring changes in the clinical grade of encephalopathy, behavioral tests (e.g., open field test for motor activity), and electrophysiological recordings (EEG).

Diagram: Workflow for Thioacetamide-Induced Hepatic Encephalopathy Model

Caption: Workflow of the thioacetamide-induced hepatic encephalopathy model in rats.

Signaling Pathways

This compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This interaction modulates the receptor's function, leading to a decrease in GABAergic neurotransmission.

Mechanism of Action:

-

Binding to GABA-A Receptor: this compound binds to the benzodiazepine site on the GABA-A receptor complex.

-

Inverse Agonism: Unlike benzodiazepine agonists that enhance the opening of the chloride channel in response to GABA, this compound reduces the constitutive activity of the receptor and can decrease the frequency of chloride channel opening.

-

Reduced Inhibition: This leads to a reduction in the inhibitory effect of GABA, resulting in increased neuronal excitability.

Diagram: this compound's Action on the GABA-A Receptor Signaling Pathway

Caption: this compound's mechanism of action at the GABA-A receptor.

Conclusion

Initial in-vivo studies in rodent and other animal models suggest that this compound holds promise in conditions characterized by excessive GABAergic tone, such as hepatic encephalopathy. Its ability to act as a partial inverse agonist at the benzodiazepine receptor allows for a modulation of neuronal inhibition. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in various preclinical models and to explore its potential therapeutic applications in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development.

Unveiling the Double-Edged Sword: A Technical Guide to the Anxiogenic and Convulsant Effects of Sarmazenil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmazenil (Ro 15-3505), a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, presents a unique pharmacological profile. Unlike benzodiazepine agonists which enhance GABAergic inhibition leading to anxiolytic and anticonvulsant effects, this compound reduces the basal activity of the GABA-A receptor, resulting in heightened anxiety and an increased propensity for seizures. This in-depth technical guide synthesizes the current understanding of this compound's anxiogenic and convulsant properties, providing detailed experimental methodologies, quantitative data from key studies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development investigating the complex interplay between the GABA-A receptor system and states of anxiety and seizure.

Introduction: The GABA-A Receptor and the Action of this compound

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal excitability.

The GABA-A receptor complex possesses several allosteric modulatory sites, the most well-known being the benzodiazepine binding site. Ligands that bind to this site can be classified based on their effect on the receptor's function:

-

Agonists (e.g., Diazepam): Enhance the effect of GABA, increasing the frequency of channel opening and resulting in anxiolytic, sedative, and anticonvulsant effects.

-

Antagonists (e.g., Flumazenil): Bind to the receptor but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

-

Inverse Agonists (e.g., β-Carbolines): Have the opposite effect of agonists. They decrease the effect of GABA, reducing the frequency of channel opening below its basal level. This leads to anxiogenic and convulsant effects.

-

Partial Inverse Agonists (e.g., this compound): Exert a less pronounced inverse agonist effect compared to full inverse agonists.

This compound's classification as a partial inverse agonist is central to understanding its pharmacological profile. It binds to the benzodiazepine site and reduces the GABA-A receptor's constitutive activity, thereby decreasing the baseline level of inhibitory tone in the brain. This reduction in inhibition is the fundamental mechanism underlying its anxiogenic and convulsant properties.

Signaling Pathway of this compound's Action

The following diagram illustrates the modulation of the GABA-A receptor by GABA, a benzodiazepine agonist, and this compound as a partial inverse agonist.

Caption: this compound's mechanism of action at the GABA-A receptor.

Anxiogenic Effects of this compound

The anxiogenic (anxiety-producing) effects of this compound are a direct consequence of its ability to reduce GABAergic inhibition. This effect is commonly evaluated in preclinical models using behavioral assays that rely on the conflict between the innate exploratory drive of an animal and its aversion to open, brightly lit, or elevated spaces. The elevated plus-maze (EPM) is a widely used paradigm for this purpose.

Experimental Protocol: Elevated Plus-Maze (EPM)

The following is a generalized protocol for assessing the anxiogenic effects of a compound like this compound using the EPM. Specific parameters may vary between studies.

Objective: To measure anxiety-like behavior in rodents following the administration of this compound.

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls. The dimensions and materials of the maze should be standardized.

Animals: Adult male rats or mice are commonly used. Animals should be housed under controlled conditions (e.g., 12:12 hour light/dark cycle, controlled temperature and humidity) and habituated to the testing room before the experiment.

Procedure:

-

Drug Administration: Animals are administered this compound or vehicle control at various doses and routes (e.g., intraperitoneally, intravenously). The time between administration and testing is critical and should be based on the pharmacokinetic profile of the compound.

-

Test Initiation: Each animal is placed individually in the center of the EPM, facing one of the open arms.

-

Observation Period: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes. The session is recorded by a video camera for later analysis.

-

Behavioral Measures: The primary measures of anxiety are:

-

Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100. A lower percentage indicates higher anxiety.

-

Percentage of open arm entries: (Number of entries into open arms / Total number of arm entries) x 100. A lower percentage suggests increased anxiety.

-

Total number of arm entries: Used as a measure of general locomotor activity. A significant change may indicate sedative or stimulant effects of the drug, which could confound the interpretation of the anxiety measures.

-

Data Analysis: Data are typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of this compound to the vehicle control group.

Quantitative Data: Anxiogenic Effects

| Dose of this compound (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | 30.5 ± 2.8 | 40.2 ± 3.1 | 25.6 ± 1.9 |

| 1.0 | 22.1 ± 2.5 | 31.5 ± 2.9 | 24.9 ± 2.1 |

| 3.0 | 15.8 ± 2.1 | 22.7 ± 2.4 | 25.1 ± 1.8 |

| 10.0 | 10.2 ± 1.8 | 15.3 ± 2.0 | 24.5 ± 2.0 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Note: This data is illustrative and not from a specific cited study).

Convulsant Effects of this compound

The reduction of GABAergic inhibition by this compound can lead to a state of neuronal hyperexcitability, which can manifest as convulsions or a lowered seizure threshold. The convulsant properties of a compound are often assessed by its ability to induce seizures on its own or to potentiate the effects of a chemical convulsant like pentylenetetrazol (PTZ).

Experimental Protocol: Pentylenetetrazol (PTZ) Seizure Threshold Test

This protocol describes a common method to assess the proconvulsant effects of a substance.

Objective: To determine the effect of this compound on the seizure threshold induced by PTZ.

Animals: Adult male mice or rats.

Procedure:

-

Drug Administration: Animals are pre-treated with various doses of this compound or vehicle.

-

PTZ Administration: After a predetermined interval, a subconvulsant or threshold dose of PTZ is administered (e.g., subcutaneously or via timed intravenous infusion).

-

Observation: Animals are observed for the onset of characteristic seizure behaviors, such as myoclonic jerks, clonic seizures (convulsions of the limbs), and tonic-clonic seizures (loss of posture and limb extension). The latency to the first seizure and the severity of the seizures are recorded.

-

Endpoint: The primary endpoint is the dose of PTZ required to induce a seizure or the percentage of animals exhibiting seizures at a given subconvulsant dose of PTZ. A proconvulsant effect is indicated by a reduction in the PTZ dose required to induce seizures or an increase in the incidence or severity of seizures.

Quantitative Data: Convulsant Effects

A study investigating the effects of benzodiazepine receptor inverse agonists found that this compound (Ro 15-3505) induced seizures in mice pre-treated with a subconvulsant dose of pentylenetetrazol.[1]

| Treatment Group | Dose of this compound (mg/kg) | Seizure Incidence |

| PTZ (subconvulsant) + Vehicle | - | Low |

| PTZ (subconvulsant) + this compound | 3 | Increased |

| PTZ (subconvulsant) + this compound | 6 | Markedly Increased |

This table is a qualitative summary based on the findings of the cited study, which identified 3 and 6 mg/kg as the most efficient doses for inducing seizures in this paradigm.[1]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for investigating the anxiogenic and convulsant effects of this compound.

Caption: A typical workflow for preclinical evaluation of this compound.

Discussion and Conclusion

The anxiogenic and convulsant effects of this compound are a direct and predictable consequence of its action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. By reducing the basal inhibitory tone mediated by GABA, this compound shifts the balance of neuronal activity towards excitation. This shift manifests behaviorally as increased anxiety and a lowered threshold for seizures.

The experimental paradigms of the elevated plus-maze and the pentylenetetrazol seizure threshold test provide robust and quantifiable measures of these effects in preclinical models. The data, though requiring further specific dose-response studies for this compound in the EPM, consistently support the anxiogenic and proconvulsant profile of this compound class.

For drug development professionals, this compound and other inverse agonists serve as valuable pharmacological tools to probe the neurobiology of anxiety and epilepsy. Understanding the mechanisms by which these compounds induce such states can provide critical insights into the development of novel therapeutic agents that aim to restore normal GABAergic function in these disorders. Furthermore, the anxiogenic and convulsant properties of this compound underscore the importance of carefully characterizing the full spectrum of activity of any new compound targeting the benzodiazepine binding site to avoid unintended and potentially harmful effects.

This technical guide provides a foundational understanding of the anxiogenic and convulsant effects of this compound, grounded in its mechanism of action and supported by established experimental methodologies. Further research to delineate the precise dose-response relationships in various behavioral models will continue to refine our understanding of this intriguing and powerful pharmacological agent.

References

Unveiling the Benzodiazepine Receptor: A Technical Guide to Sarmazenil as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmazenil (Ro15-3505) is a pivotal tool for researchers delving into the intricacies of the γ-aminobutyric acid type A (GABA-A) receptor system. As a partial inverse agonist at the benzodiazepine binding site, it offers a unique pharmacological profile that contrasts with traditional benzodiazepine agonists and antagonists. This technical guide provides an in-depth overview of this compound's core properties, its application in studying benzodiazepine receptor function, and detailed experimental protocols for its use in preclinical research. This compound's ability to elicit effects opposite to those of benzodiazepine agonists, such as anxiogenic and convulsant actions, makes it an invaluable compound for investigating the physiological and pathological roles of the GABA-A receptor, particularly in the context of benzodiazepine dependence and withdrawal.[1][2]

Core Properties of this compound

This compound is an imidazobenzodiazepine that exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor.[3] Unlike full agonists (e.g., diazepam) which enhance the effect of GABA, or silent antagonists (e.g., flumazenil) which block the effects of both agonists and inverse agonists without intrinsic activity, this compound possesses negative intrinsic efficacy. This means that it reduces the constitutive activity of the GABA-A receptor, leading to a decrease in GABAergic neurotransmission.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive public data on the binding affinity and functional efficacy of this compound across all GABA-A receptor subtypes is limited. The tables are structured to highlight the key parameters of interest for a complete pharmacological characterization.

Table 1: Binding Affinity of this compound at GABAA Receptor Subtypes

| Receptor Subtype | Radioligand | Test System | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Rat Cerebral Cortex | [³H]diazepam | Membrane Homogenate | - | ~2.7 | Unpublished, cited in |

| α1β2γ2 | [³H]flumazenil | Recombinant Cells | Data not available | Data not available | |

| α2β2γ2 | [³H]flumazenil | Recombinant Cells | Data not available | Data not available | |

| α3β2γ2 | [³H]flumazenil | Recombinant Cells | Data not available | Data not available | |

| α5β2γ2 | [³H]flumazenil | Recombinant Cells | Data not available | Data not available |

Table 2: Functional Efficacy of this compound at GABAA Receptor Subtypes

| Receptor Subtype | Assay Type | Measurement | Efficacy | IC₅₀ (nM) / % Modulation | Reference |

| Frog Sensory Neurons | Electrophysiology | GABA-induced chloride current | Weak Inverse Agonist | Inhibition | |

| Rat Cerebral Cortex | Chloride Flux Assay | GABA-induced chloride flux | Weak Inverse Agonist | Reduction | |

| α1β2γ2 | Electrophysiology | GABA-induced current | Data not available | Data not available | |

| α2β2γ2 | Electrophysiology | GABA-induced current | Data not available | Data not available | |

| α3β2γ2 | Electrophysiology | GABA-induced current | Data not available | Data not available | |

| α5β2γ2 | Electrophysiology | GABA-induced current | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route of Administration | Dose | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Brain Concentration | Reference |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Mouse | IP | Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the GABA-A receptor signaling pathway, a typical experimental workflow for characterizing this compound's binding, and the logical relationship between benzodiazepine site ligands and their effects, which are dependent on the GABA-A receptor alpha subunit composition.

References

- 1. This compound-precipitated withdrawal: a reliable method for assessing dependence liability of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [18F]flumazenil binding to central benzodiazepine receptor studies by PET--quantitative analysis and comparisons with [11C]flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPC - Analysis of [C-11]flumazenil [turkupetcentre.net]

The Uncharted Territory: A Technical Guide on the Central Nervous System Effects of Sarmazenil

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide synthesizes the current scientific understanding of Sarmazenil's effects on the central nervous system (CNS). This compound, a partial inverse agonist of benzodiazepine receptors, is a critical pharmacological tool for studying benzodiazepine dependence and withdrawal. However, a comprehensive review of existing literature reveals a significant gap: there is a notable absence of studies investigating the long-term consequences of chronic this compound administration on the CNS. This guide will detail this compound's mechanism of action, its established use in experimental protocols, and present the limited available data on its acute physiological effects. Furthermore, it will draw cautious comparisons with the more extensively studied benzodiazepine antagonist, Flumazenil, to provide a broader context for understanding the potential long-term implications of modulating the GABA-A receptor.

This compound: Mechanism of Action at the GABA-A Receptor

This compound exerts its effects by binding to the benzodiazepine site of the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance the effect of GABA (an inhibitory neurotransmitter), this compound acts as a partial inverse agonist. This means it promotes the opposite effect of agonists, leading to a reduction in GABAergic transmission. This action results in anxiogenic (anxiety-producing) and convulsant effects[1].

The interaction of various ligands at the benzodiazepine binding site of the GABA-A receptor is a key aspect of its pharmacology. While agonists enhance GABA's inhibitory effects, antagonists like Flumazenil block the effects of both agonists and inverse agonists. Inverse agonists, such as this compound, reduce the constitutive activity of the receptor, leading to a decrease in neuronal inhibition.

GABA-A Receptor Ligand Interactions.

Experimental Protocols: this compound-Precipitated Withdrawal

The most documented application of this compound is in preclinical studies to induce and assess benzodiazepine withdrawal, thereby evaluating the dependence liability of benzodiazepine receptor agonists[2].

Methodology for Assessing Benzodiazepine Dependence

A common experimental workflow involves the chronic administration of a benzodiazepine agonist followed by an acute challenge with this compound to precipitate withdrawal symptoms.

This compound-Precipitated Withdrawal Protocol.

Key Steps:

-

Animal Model: Squirrel monkeys are a frequently used model[2].

-

Chronic Agonist Treatment: Animals receive a daily dose of a benzodiazepine agonist (e.g., diazepam) for a specified period (e.g., 11 consecutive days) to induce physical dependence. A control group receives a vehicle.

-